4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine, also known as CPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of compounds related to 4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine were synthesized and evaluated for their antiviral and cytotoxic activities. Specifically, compounds were assessed for activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with some showing moderate activity against HIV-1. Furthermore, a range of compounds exhibited broad-spectrum antitumor activity, highlighting the potential of these structures in antiviral and anticancer research (El-Subbagh et al., 2000).
Enhancement of Water Solubility
Efforts to increase the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related to this compound, were undertaken to improve their applicability in biological contexts. By modifying the C(5) position with a 4-pyridylcarbamoyl moiety, researchers aimed to enhance solubility at physiological pH, making these compounds suitable for intravenous infusion and highlighting the importance of solubility in drug design (Baraldi et al., 2012).
Anti-HIV-1 and Cytotoxicity Studies
A study on piperidyl-thienyl chalcones and their 2-pyrazoline derivatives, which share a structural motif with this compound, demonstrated potential anti-HIV activity. This research underlines the critical role of substituent type and position in determining cytotoxic and anti-HIV-1 activities, pointing to the nuanced relationship between structure and biological function (Rizvi et al., 2012).
Synthesis of Key Intermediates for Drug Development
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the development of Crizotinib, exemplifies the application of this compound-related compounds in the synthesis of therapeutically relevant molecules. This work highlights the critical role of such intermediates in facilitating the development of new treatments (Fussell et al., 2012).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that pyrazole-bearing compounds may interact with their targets in a way that inhibits the growth of certain pathogens, such asLeishmania and Plasmodium species .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can interfere with the life cycle ofLeishmania and Plasmodium species, potentially disrupting key biochemical pathways .
Result of Action
It’s suggested that pyrazole-bearing compounds may exhibit potent antileishmanial and antimalarial activities, indicating that they could have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-6-14-16(7-1)11-10-15-8-4-13(5-9-15)12-2-3-12/h1,6-7H,2-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNKUFRVIPZMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.